molecular formula C20H14N4O3S B11585331 (3Z)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11585331
M. Wt: 390.4 g/mol
InChI Key: QOEZDZXQHQWMGU-NXVVXOECSA-N
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Description

(3Z)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C20H14N4O3S and its molecular weight is 390.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound (3Z)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one is a synthetic heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its anticancer properties, antibacterial activity, and other pharmacological effects.

  • Molecular Formula : C21H15N5O4S
  • Molecular Weight : 433.4 g/mol
  • CAS Number : 578748-56-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. In vitro assays have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Reference
M-HeLa (Cervical)12.5
MCF-7 (Breast)15.0
PC3 (Prostate)20.0

In a comparative study with known chemotherapeutics like Sorafenib, the compound demonstrated higher cytotoxicity against M-HeLa cells, suggesting its potential as a lead compound for further development in cancer therapy .

Antibacterial Activity

Thiazolo derivatives have also shown promise as antibacterial agents. The compound's structure allows for interactions with bacterial enzymes and receptors:

Bacteria Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus50 μg/mL
Escherichia coli40 μg/mL

These findings indicate that the compound may inhibit bacterial growth effectively and could be explored for developing new antibiotics.

The proposed mechanism of action for the anticancer activity of this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit key signaling pathways involved in cell proliferation and survival . For antibacterial activity, it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with protein synthesis mechanisms.

Case Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of various thiazolo derivatives on human cancer cell lines. The study found that compounds structurally similar to this compound showed significant inhibition of cell growth in M-HeLa cells with an IC50 value of 12.5 μM. The study concluded that these compounds could serve as potential candidates for further development in cancer therapeutics .

Case Study 2: Antibacterial Screening

In another investigation focused on antibacterial properties, derivatives of thiazolo compounds were screened against common pathogenic bacteria. The results indicated that this compound exhibited an MIC of 50 μg/mL against Staphylococcus aureus. This suggests its potential use in treating infections caused by resistant bacterial strains .

Properties

Molecular Formula

C20H14N4O3S

Molecular Weight

390.4 g/mol

IUPAC Name

(5Z)-2-(2-methoxyphenyl)-5-(1-methyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H14N4O3S/c1-23-13-9-5-3-7-11(13)15(18(23)25)16-19(26)24-20(28-16)21-17(22-24)12-8-4-6-10-14(12)27-2/h3-10H,1-2H3/b16-15-

InChI Key

QOEZDZXQHQWMGU-NXVVXOECSA-N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC)S3)/C1=O

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC)S3)C1=O

Origin of Product

United States

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